2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

描述

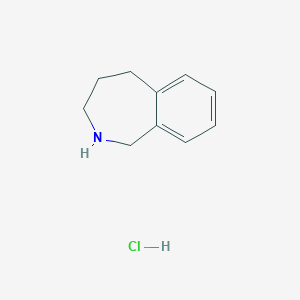

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride (CAS: 17724-36-6) is a bicyclic amine derivative with a seven-membered azepine ring fused to a benzene moiety. Its molecular formula is C₁₀H₁₄ClN, and it serves as a core structure for various pharmacologically active derivatives. The compound is characterized by its nitrogen atom at position 2 of the azepine ring and a hydrochloride salt formulation to enhance solubility and stability .

Key physicochemical properties include:

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCKHRQBCQWCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591264 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-36-6 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxime Formation and Ring Expansion

Reaction Overview

The traditional synthesis begins with 1-tetralone, which undergoes sequential oxime formation, polyphosphoric acid-mediated ring expansion, and lithium aluminium hydride reduction to yield 2,3,4,5-tetrahydro-1H-2-benzazepine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Stepwise Procedure

-

Oxime Synthesis :

1-Tetralone reacts with hydroxylamine hydrochloride in methanol under basic conditions (pH 8, adjusted with sodium carbonate) to form 3,4-dihydro-1(2H)-naphthalenone oxime. This step achieves near-quantitative yields (≥95%) after 12–24 hours at room temperature. -

Ring Expansion :

The oxime is dissolved in dichloromethane and treated with polyphosphoric acid (PPA) at 70–140°C. Solvent evaporation triggers exothermic ring expansion, forming 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. Yields range from 85–90% after 2–12 hours. -

Reduction and Salt Formation :

Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to the amine at 60°C. After quenching with water and ethyl acetate, the free base is treated with HCl to precipitate the hydrochloride salt (75–80% yield).

Table 1: Key Reaction Parameters for Oxime-Ring Expansion Method

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, Na₂CO₃, MeOH | 25°C | 12–24 | 95 |

| Ring Expansion | PPA, CH₂Cl₂ | 70–140°C | 2–12 | 85–90 |

| Reduction | LiAlH₄, THF | 60°C | 8–24 | 75–80 |

Catalytic Amination of Renewable Intermediates

Sustainable Synthesis Strategy

A modern approach utilizes lignin-derived dihydroconiferyl alcohol (1G ) and dihydrosinapyl alcohol (1S ) as starting materials. Ruthenium catalysis enables selective amination in cyclopentyl methyl ether (CPME), followed by cyclization in deep eutectic solvents (DES) to form the benzazepine core.

Process Details

-

Ru-Catalyzed Amination :

1G or 1S reacts with amines in CPME at 130°C for 20 hours using 1 mol% Ru catalyst. This step achieves 70–75% yield while avoiding toxic solvents. -

DES-Mediated Cyclization :

The amine intermediate undergoes cyclization in a choline chloride-urea DES at 70–80°C for 20–48 hours. This solvent acts as both catalyst and reaction medium, eliminating the need for acidic additives (yield: 65–70%).

Table 2: Green Synthesis Metrics

| Parameter | Ru-Catalyzed Amination | DES Cyclization |

|---|---|---|

| Solvent | CPME | Choline chloride-urea DES |

| Temperature | 130°C | 70–80°C |

| Time | 20 h | 20–48 h |

| Yield | 70–75% | 65–70% |

| Environmental Impact | Low (biodegradable solvents) | Negligible waste generation |

Pummerer-Type Cyclization

Mechanism and Application

This method constructs the benzazepine ring via sulfoxide intermediates. N-(2-Arylethyl)-N-(2-phenylsulfinylethyl)formamides undergo acid-mediated cyclization to generate thionium ions, which undergo intramolecular electrophilic aromatic substitution.

Synthetic Route

-

Sulfoxide Preparation :

2-Arylethylamines react with 2-chloroethyl phenyl sulfide to form sulfides, which are oxidized to sulfoxides using m-CPBA (80–85% yield). -

Cyclization :

Treatment with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene induces cyclization at room temperature, yielding N-formyl benzazepines (60–65% yield). -

Reduction and Deprotection :

Nickel chloride-sodium borohydride reduces the sulfoxide, followed by alkaline hydrolysis or LiAlH₄ reduction to remove the formyl group (overall yield: 38–45%).

Table 3: Pummerer Cyclization Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfoxide Synthesis | m-CPBA, CH₂Cl₂ | 80–85 |

| Cyclization | TFAA, BF₃·Et₂O, benzene | 60–65 |

| Reduction/Deprotection | NiCl₂-NaBH₄, NaOH or LiAlH₄ | 38–45 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Oxime-Ring Expansion : High yields (75–80%) but requires hazardous reagents (PPA, LiAlH₄). Suitable for industrial-scale production due to straightforward purification.

-

Catalytic Amination : Moderate yields (65–70%) with superior sustainability. Limited scalability due to DES viscosity and Ru catalyst cost.

-

Pummerer Cyclization : Lower yields (38–45%) but offers enantioselective potential. Complexity limits industrial adoption .

化学反应分析

Types of Reactions

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

科学研究应用

Pharmacological Properties

The compound exhibits a range of pharmacological activities primarily due to its structural characteristics. It has been investigated for its role as a dopamine receptor antagonist , particularly at D1-like receptors, which are implicated in several neuropsychiatric disorders.

Neuropharmacology

- Dopamine Receptor Antagonism : Research indicates that 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can effectively block dopamine D1 receptors. This action is beneficial in treating conditions such as schizophrenia and other psychotic disorders by modulating dopaminergic signaling pathways.

- NMDA Receptor Modulation : The compound has shown promising affinity for the PCP binding site of the NMDA receptor. This suggests potential applications in treating neurodegenerative diseases and conditions associated with glutamatergic dysregulation.

Therapeutic Uses

The therapeutic applications of this compound span several domains:

Central Nervous System Disorders

- Psychosis and Schizophrenia : As a D1 antagonist, this compound is being explored for its potential to alleviate symptoms associated with psychotic disorders. Clinical studies have demonstrated its efficacy in reducing dopaminergic hyperactivity.

- Parkinson’s Disease : The compound's antidopaminergic properties may also provide symptomatic relief in Parkinson's disease by balancing dopamine levels in the brain.

Pain Management

Research indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism involves modulation of neurotransmitter systems that are critical for pain perception.

Case Studies and Clinical Research

Several studies highlight the effectiveness of this compound in clinical settings:

| Study | Findings | Application |

|---|---|---|

| Vezina and Stewart (1989) | Demonstrated that D1 receptor antagonism blocks behavioral sensitization to amphetamines | Treatment for substance use disorders |

| Hamamura et al. (1991) | Found that microinjections into specific brain regions alter drug-induced behaviors | Potential for targeted therapies in addiction |

| Mattingly et al. (1994) | Showed efficacy in reducing cocaine sensitization effects | Implications for cocaine addiction therapy |

These studies collectively underscore the compound's versatility and potential as a therapeutic agent across various neuropsychiatric conditions.

作用机制

The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

相似化合物的比较

Structural Analogs and Comparative Analysis

Substituted Halogen Derivatives

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

Lorcaserin Hydrochloride (Belviq®)

- Structure : 1R-8-Chloro-1-methyl substitution.

- Molecular Formula : C₁₁H₁₄ClN.

- Pharmacology : Selective serotonin 2C (5-HT2C) receptor agonist; FDA-approved for chronic obesity management.

- Safety Profile : Common side effects include dry mouth and headache; contraindicated in cardiovascular disease due to blood pressure effects .

Tricyclic and Bridged Derivatives

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride

Functional Group Modifications

2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic Acid Hydrochloride

Pharmacological and Therapeutic Comparisons

Receptor Selectivity and Mechanisms

生物活性

Biological Activities

The compound has been studied for various biological activities:

- Neuropharmacological Effects : THBCA is being explored for its role in modulating neurotransmitters, which may have implications for conditions like depression and anxiety.

- Potential Anti-inflammatory and Anticancer Properties : Ongoing research is investigating its therapeutic effects beyond neurological applications.

Research Findings and Case Studies

Several studies have highlighted the biological activities of THBCA:

- Enzyme Inhibition Studies :

- Pharmacokinetic Profiles :

- Comparative Studies :

Applications in Drug Development

Due to its diverse biological activities, THBCA serves as a lead compound in drug development targeting neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further exploration in pharmaceuticals aimed at treating conditions such as depression and anxiety.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. For benzazepine derivatives, reverse-phase C18 columns with mobile phases such as acetonitrile/water (adjusted to pH 2.5–3.0 with phosphoric acid) are commonly employed. Detection wavelengths between 210–230 nm are optimal for UV-active analogs. Impurity limits should adhere to pharmacopeial thresholds (e.g., ≤0.5% for individual impurities and ≤2.0% for total impurities) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of particulates.

- Store in airtight containers at 2–8°C, protected from light and moisture.

- Dispose of waste via certified hazardous waste handlers, as per OSHA and GHS guidelines .

Q. What synthetic routes are commonly employed for its preparation?

- Methodological Answer :

- Key Steps :

Cyclization of substituted phenethylamines using POCl₃ or PCl₅ to form the benzazepine core.

Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare with long-term data (25°C/60% RH).

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to assess hygroscopicity.

- Validate degradation products via LC-MS and NMR to distinguish hydrolysis pathways (e.g., N-oxide formation) .

Q. What strategies minimize byproduct formation during synthesis?

- Methodological Answer :

- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) to enhance regioselectivity.

- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

- Reaction Monitoring : In-situ FTIR or inline HPLC tracks intermediates, enabling real-time adjustments .

Q. How do advanced spectroscopic techniques elucidate structural conformation?

- Methodological Answer :

- 2D NMR : NOESY correlations confirm spatial proximity of protons in the tetrahydrobenzazepine ring.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystalline state.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。